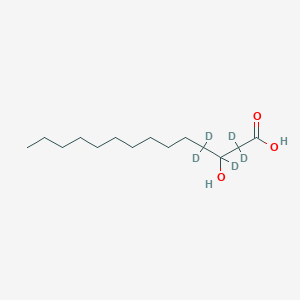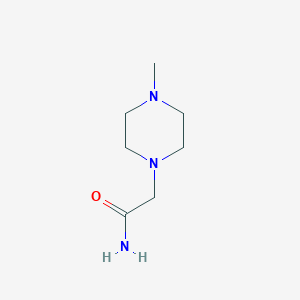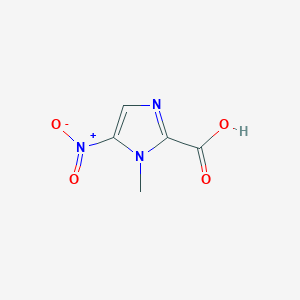
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5
Übersicht
Beschreibung
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5, also known as D3-Hydroxytetradecanoic acid, is a deuterated form of a saturated fatty acid that is commonly found in milk fat. It has been shown to have various biochemical and physiological effects, making it a subject of interest for scientific research.
Wirkmechanismus
The mechanism of action of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid is not yet fully understood. However, it has been suggested that it may work by modulating the immune response and reducing inflammation in the body. It may also work by inhibiting the growth of cancer cells.
Biochemische Und Physiologische Effekte
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body, which may help reduce the risk of cardiovascular disease. It has also been shown to have anti-cancer properties and may help inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as a biomarker for metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid in lab experiments is that it is a naturally occurring compound, making it easier to obtain and study. Additionally, it has been shown to have various health benefits, making it a subject of interest for scientific research. However, one limitation of using DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid in lab experiments is that its mechanism of action is not yet fully understood, making it difficult to determine its exact effects on the body.
Zukünftige Richtungen
There are many future directions for the study of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid. One potential direction is the study of its use in cancer treatment. It may also be studied for its potential use as a biomarker for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and how it affects the body.
In conclusion, DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid is a compound that has been the subject of various scientific research studies due to its potential health benefits. It can be synthesized through various methods and has been shown to have anti-inflammatory properties, anti-cancer properties, and potential use as a biomarker for metabolic disorders. While its mechanism of action is not yet fully understood, there are many future directions for the study of DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid.
Wissenschaftliche Forschungsanwendungen
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5tradecanoic acid has been the subject of various scientific research studies due to its potential health benefits. It has been shown to have anti-inflammatory properties and may help reduce the risk of cardiovascular disease. It has also been studied for its potential use in cancer treatment and as a biomarker for metabolic disorders.
Eigenschaften
IUPAC Name |
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/i11D2,12D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-RWKHAKRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584034 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-3-Hydroxytetradecanoic acid-2,2,3,4,4-d5 | |
CAS RN |
284487-60-1 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Fluoro-4-[(4-methylphenyl)methyl]benzene](/img/structure/B1627044.png)

![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1627047.png)




![4-Hydroxy-6-[(sulfomethyl)amino]naphthalene-2-sulfonic acid](/img/structure/B1627057.png)


![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]benzoic acid](/img/structure/B1627062.png)

